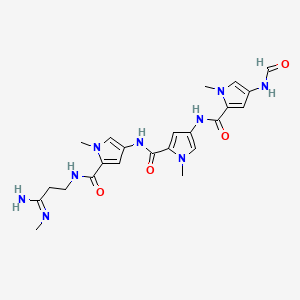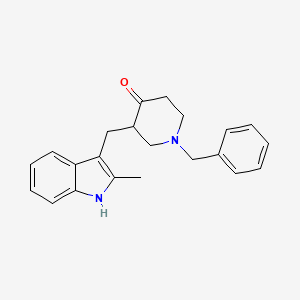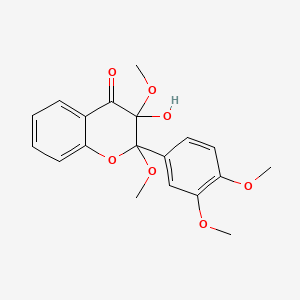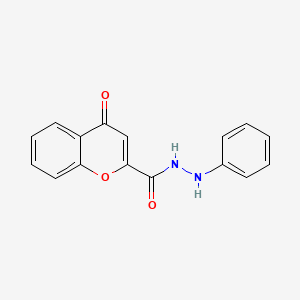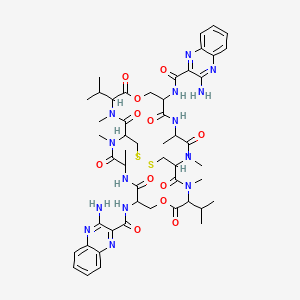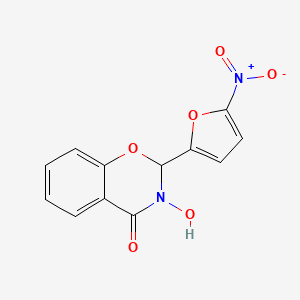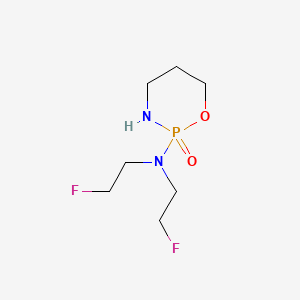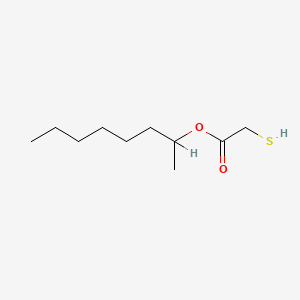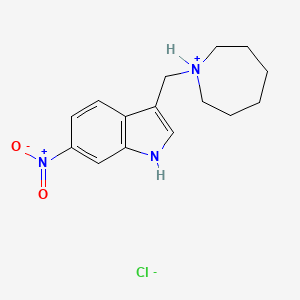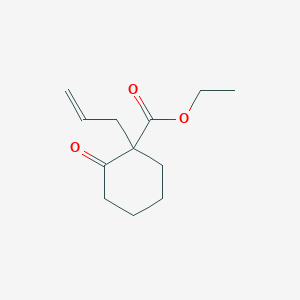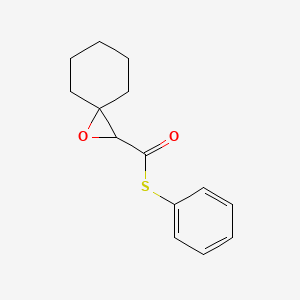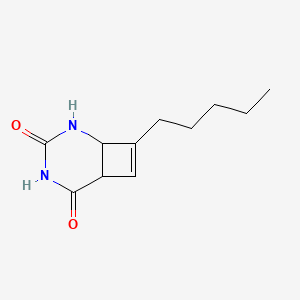
Ammonium, 4-hydroxy-1,3-phenylenebis(trimethyl-, diiodide, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/BR2159500 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its potential hazards in the workplace and is subject to recommended exposure limits and preventive measures to reduce or eliminate adverse health and safety effects .
Méthodes De Préparation
The preparation methods for NIOSH/BR2159500 involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria. The NIOSH Manual of Analytical Methods (NMAM) includes chapters on quality assurance, sampling, portable instrumentation, and method evaluation . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Analyse Des Réactions Chimiques
NIOSH/BR2159500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are detailed in the NIOSH Manual of Analytical Methods. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
NIOSH/BR2159500 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed. In biology and medicine, it is utilized for evaluating hazards at work sites and developing methods for measuring early markers of adverse health effects and injuries. In industry, it is employed for developing new protective equipment and engineering control technology to reduce work-related illnesses and injuries .
Mécanisme D'action
The mechanism of action of NIOSH/BR2159500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
NIOSH/BR2159500 can be compared with other similar compounds, such as volatile organic compounds and nitroaromatic compounds. These compounds share some common properties and applications but also have unique characteristics that distinguish them from each other. For example, volatile organic compounds are used for occupational exposure monitoring in various industrial environments, while nitroaromatic compounds are employed for specific analytical methods .
List of Similar Compounds::- Volatile organic compounds
- Nitroaromatic compounds
Propriétés
Numéro CAS |
64050-98-2 |
|---|---|
Formule moléculaire |
C14H25I2N3O2 |
Poids moléculaire |
521.18 g/mol |
Nom IUPAC |
trimethyl-[2-(methylcarbamoyloxy)-5-(trimethylazaniumyl)phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H24N3O2.2HI/c1-15-14(18)19-13-9-8-11(16(2,3)4)10-12(13)17(5,6)7;;/h8-10H,1-7H3;2*1H/q+1;;/p-1 |
Clé InChI |
RZQAOVRREQQAKG-UHFFFAOYSA-M |
SMILES canonique |
CNC(=O)OC1=C(C=C(C=C1)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


